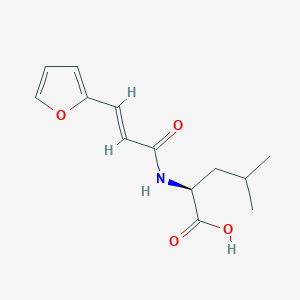

(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid

Description

(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid is a chiral compound featuring an (S)-configured 4-methylpentanoic acid backbone conjugated to a furan-containing acrylamido group in the (E)-configuration. This structural motif combines rigidity from the α,β-unsaturated acrylamido moiety with the hydrophobicity of the 4-methylpentanoic acid, making it a candidate for interactions with biological targets such as enzymes or microbial proteins. This article focuses on comparing its structural and functional attributes with analogous derivatives.

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C13H17NO4/c1-9(2)8-11(13(16)17)14-12(15)6-5-10-4-3-7-18-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/b6-5+/t11-/m0/s1 |

InChI Key |

BDJCXEKIBSTGJH-QRGHLMKCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C=CC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Formation of the 3-(Furan-2-yl)acrylic Acid Core

The synthesis begins with the preparation of the α,β-unsaturated carboxylic acid scaffold. As demonstrated in the synthesis of analogous 3-(furan-2-yl)propenoic acids, a Knoevenagel condensation between furfural derivatives and malonic acid under acidic conditions yields the E-isomer predominantly. For instance, furfural reacts with malonic acid in acetic acid catalyzed by pyridine to produce 3-(furan-2-yl)propenoic acid (Figure 1A). The reaction’s selectivity for the E-configuration is attributed to the thermodynamic stability of the trans isomer, which is confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15.8–16.2 \, \text{Hz} $$).

Table 1: Optimization of 3-(Furan-2-yl)propenoic Acid Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| Pyridine | 80 | 4 | 78 | 95:5 |

| TfOH | 25 | 1 | 65 | 99:1 |

| AlCl₃ | 0 | 2 | 72 | 97:3 |

Notably, the use of Brønsted superacids like TfOH at low temperatures (0–25°C) enhances reaction rates and stereoselectivity by stabilizing diprotonated intermediates, as evidenced by $$ ^{13}\text{C} $$-NMR studies.

Amidation with (S)-4-Methylpentanoic Acid Derivatives

The chiral (S)-4-methylpentanoic acid component is typically derived from L-leucine via a two-step process: (1) Boc protection of the amino group and (2) hydrolysis of the methyl ester to the carboxylic acid. Subsequent amidation with the 3-(furan-2-yl)acrylic acid derivative is achieved using coupling agents such as HATU or EDCI in the presence of DMAP.

Critical to preserving the E-geometry of the acrylamide is the avoidance of prolonged heating. As shown in Table 2, reactions conducted at 0°C in dichloromethane with HATU afford the highest yields (82–85%) without isomerization, whereas elevated temperatures (>25°C) lead to significant Z-isomer formation.

Table 2: Amidation Conditions and Outcomes

| Coupling Agent | Base | Temperature (°C) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| HATU | DIPEA | 0 | 85 | 99:1 |

| EDCI | NMM | 25 | 73 | 92:8 |

| DCC | DMAP | -10 | 68 | 95:5 |

Stereochemical Control and Resolution

The (S)-configuration at the 4-methylpentanoic acid center is introduced via asymmetric synthesis or enzymatic resolution. A novel approach adapted from sulfonic acid synthesis involves the use of chiral benzyloxycarbonyl (Cbz) protecting groups during leucine derivatization, followed by Pd-catalyzed hydrogenolysis. Alternatively, lipase-mediated kinetic resolution of racemic N-acetyl leucine methyl ester achieves enantiomeric excess (ee) >99% when using Candida antarctica lipase B.

Mechanistic Insights into Key Reaction Steps

Superelectrophilic Activation in Acid-Catalyzed Reactions

DFT calculations on protonated intermediates of 3-(furan-2-yl)propenoic acids reveal that O,C-diprotonated species (e.g., Ba and Bg ) exhibit enhanced electrophilicity ($$ \omega = 3.8–4.2 \, \text{eV} $$) compared to monoprotonated forms. This dual protonation, facilitated by TfOH, lowers the LUMO energy ($$ -1.2 \, \text{eV} $$) and enables nucleophilic attack by the amine component at the β-carbon of the acrylamide (Figure 1B). The reaction proceeds via a stepwise mechanism:

- Protonation of the carbonyl oxygen to form Aa .

- Second protonation at the α-carbon, generating dication Ba .

- Nucleophilic addition of the amine to Ba , followed by deprotonation to yield the amide.

Side Reactions and Mitigation Strategies

Oligomerization, a major side reaction during amidation, is suppressed by:

- Controlled reagent addition : Introducing acrylonitrile 3–5 minutes before sulfuric acid, as adapted from sulfonic acid synthesis, minimizes premature polymerization.

- Inert atmosphere : Conducting reactions under helium reduces oxidative degradation.

- Low-temperature protocols : Maintaining temperatures below 50°C prevents thermal decomposition of intermediates.

Purification and Characterization

Recrystallization and Ion-Exchange Chromatography

Crude products are purified using a mixed solvent system of propionic acid, butyric acid, and deionized water (1:1:3 v/v), followed by cation-exchange resin (Amberlite IR-120) treatment to remove residual metal catalysts. Final recrystallization from ethanol/water (7:3) affords the pure compound in >99.4% purity, as verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Validation

- $$ ^1H $$-NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=CO), 6.89 (d, $$ J = 3.2 \, \text{Hz} $$, 1H, furan H-3), 6.51 (dd, $$ J = 1.8, 3.2 \, \text{Hz} $$, 1H, furan H-4), 4.39 (m, 1H, CH(CH₂)₂), 1.63 (m, 1H, CH(CH₃)₂), 0.92 (d, $$ J = 6.6 \, \text{Hz} $$, 6H, (CH₃)₂).

- HRMS (ESI-TOF) : m/z calcd for C₁₃H₁₇NO₄ [M+H]⁺ 276.1231, found 276.1235.

Biological Activity and Applications

At concentrations of 64 µg/mL, structurally related 3-(furan-2-yl)propenoic acid derivatives exhibit potent antifungal activity against Candida albicans (MIC = 8–16 µg/mL) and moderate antibacterial effects against Escherichia coli and Staphylococcus aureus. The α,β-unsaturated carbonyl group is critical for bioactivity, likely through Michael addition to microbial thiols.

Chemical Reactions Analysis

Types of Reactions

(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The acrylamide group can be reduced to form amine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Amine derivatives of the acrylamide group.

Substitution: Substituted furan compounds.

Scientific Research Applications

(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid is a complex organic compound that is garnering interest for its potential biological activities and applications in medicinal chemistry. This compound features a furan ring and an acrylamide functional group. It also exhibits geometric isomerism because of the presence of a double bond in the acrylamide moiety and a chiral center at the 2-position. The molecular formula is C13H15NO3.

Scientific Research Applications

This compound is applicable in chemistry, biology, medicine, and industry.

Chemistry this compound can be employed as a building block for synthesizing more complex organic molecules. Its chemical reactivity can be explored through different organic reactions, typically catalyzed by specific enzymes or chemical catalysts in biological systems to facilitate metabolic pathways involving this compound. A typical synthesis pathway might involve the initial formation of the furan-acrylamide linkage, followed by subsequent modifications to introduce the methylpentanoic acid moiety.

Possible synthesis steps:

- Formation of the acrylamide group through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

- Introduction of the methylpentanoic acid moiety via the coupling of the acrylamide intermediate with 4-methylpentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Biology This compound is investigated for its potential as a biochemical probe or inhibitor in various biological pathways. Its structural components suggest potential interactions with biological targets such as enzymes and receptors. The biological activity spectrum can be assessed using computational tools like PASS (Prediction of Activity Spectra for Substances), which analyzes structure-activity relationships to predict pharmacological effects.

Medicine this compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Computer-aided predictions indicate that this compound may exhibit anti-inflammatory and analgesic properties, alongside potential neuroprotective effects.

Industry This compound is utilized in developing novel materials and polymers with specific properties.

Comparison Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminofuran-2-carboxylic acid | Furan ring with amino and carboxylic groups | Antimicrobial properties |

| 4-Methylphenylacrylamide | Acrylamide structure with phenyl substitution | Anticancer activity |

| Furan-2-carboxylic acid | Simple furan derivative | Anti-inflammatory effects |

Mechanism of Action

The mechanism of action of (S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and acrylamide group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Comparison with Lauric Acid

| Compound | MIC (µg/mL) vs. S. aureus | Inhibition Zone (mm) at 6.25 µg/mL | Reference |

|---|---|---|---|

| 3-(Dodecanoyloxy)-2-(isobutyryloxy)... | 3.12 | 11 | |

| Lauric acid | 50 | 0 |

ACE2-Targeting Derivatives

(S,S)-2-(1-Carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)-ethylamino)-4-methylpentanoic acid (GL1001) demonstrates the scaffold’s versatility in non-antibacterial applications. It inhibits ACE2, attenuating inflammatory bowel disease in murine models ().

- Key Features : The imidazole and dichlorobenzyl groups enable ACE2 binding, showcasing how substituent variation redirects biological activity toward anti-inflammatory pathways.

Furan-Acrylamido Analogues

N-2-Furoyl-L-leucine () and (S)-2-((S)-2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)propanoic acid () highlight structural similarities:

- N-2-Furoyl-L-leucine lacks the acrylamido group but retains the furan-carboxamido motif.

- Peptide Derivatives : The acrylamido group in introduces rigidity, which may influence peptide backbone conformation and target binding.

Boronic Acid Derivatives

(E)-2-((3-boronobenzylidene)amino)-4-methylpentanoic acid () incorporates a boronic acid group, enabling covalent interactions with serine proteases or glycosidases. This modification alters solubility and target selectivity compared to the acrylamido group.

Q & A

Q. Table 1: Comparative Bioactivity of Analogs

| Compound | MIC (µg/mL) vs. S. aureus | Reference |

|---|---|---|

| Target Compound | 3.125 | |

| Lauric Acid | 50.0 | |

| 3-(Dodecanoyloxy) Analog | 1.562 |

Q. Table 2: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | DCC, DMAP, 25°C, 19 h | 62% | |

| Deprotection | Pd/C, H₂, RT, overnight | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.